molecular formula C14H16N2O2 B11872056 1,2-Diethyl-4-imino-1,4-dihydroquinoline-3-carboxylic acid CAS No. 922499-37-4

1,2-Diethyl-4-imino-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11872056
CAS No.: 922499-37-4
M. Wt: 244.29 g/mol
InChI Key: XSQMGZOPFVCSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diethyl-4-imino-1,4-dihydroquinoline-3-carboxylic acid typically involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine. The reaction is carried out in diphenyl ether, leading to the formation of the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Diethyl-4-imino-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, enhancing their biological and chemical properties .

Scientific Research Applications

1,2-Diethyl-4-imino-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, catalysts, and materials.

Mechanism of Action

The mechanism of action of 1,2-Diethyl-4-imino-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. This mechanism is similar to that of other quinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diethyl-4-imino-1,4-dihydroquinoline-3-carboxylic acid stands out due to its specific imino group, which imparts unique chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

CAS No.

922499-37-4

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1,2-diethyl-4-iminoquinoline-3-carboxylic acid

InChI

InChI=1S/C14H16N2O2/c1-3-10-12(14(17)18)13(15)9-7-5-6-8-11(9)16(10)4-2/h5-8,15H,3-4H2,1-2H3,(H,17,18)

InChI Key

XSQMGZOPFVCSOE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=N)C2=CC=CC=C2N1CC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.